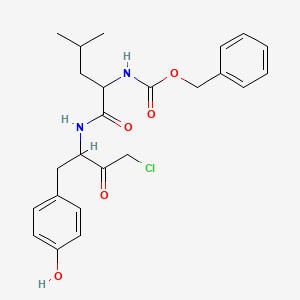
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and a diphenylhexane backbone. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts and solvents that facilitate the desired transformations .
Análisis De Reacciones Químicas
Types of Reactions
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and carbamate group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways . This compound can inhibit or activate enzymes, block or stimulate receptors, and alter cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
Ritonavir: A protease inhibitor used in the treatment of HIV, which also contains a thiazole ring and carbamate group.
Lopinavir: Another protease inhibitor with a similar structure and function to ritonavir.
Darunavir: A protease inhibitor with a thiazole ring, used in combination with other antiretroviral agents.
Uniqueness
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H29N3O4S |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
1,3-thiazol-5-ylmethyl N-(5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
InChI |
InChI=1S/C25H29N3O4S/c1-18(29)27-21(12-19-8-4-2-5-9-19)14-24(30)23(13-20-10-6-3-7-11-20)28-25(31)32-16-22-15-26-17-33-22/h2-11,15,17,21,23-24,30H,12-14,16H2,1H3,(H,27,29)(H,28,31) |
Clave InChI |
LGKRKMCCXYIVTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


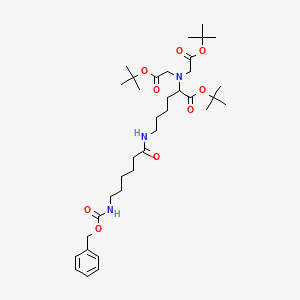
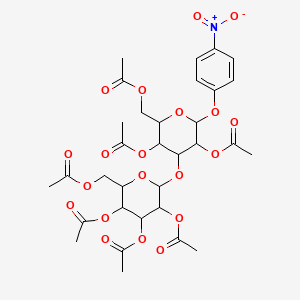

![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
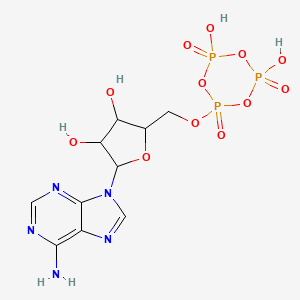
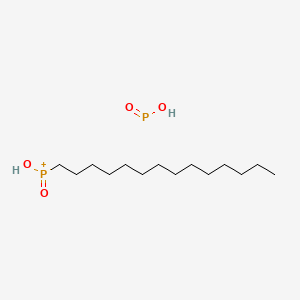
![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)
![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
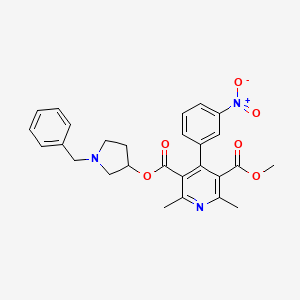
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
